N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole and pyridine ring system, which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized pyrazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding, which could lead to new therapeutic agents.
Medicine: Potential use in drug discovery and development, particularly for diseases where pyrazole and pyridine derivatives have shown efficacy.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-{4-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23BrN6O |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23BrN6O/c1-30-23-21(22(29-30)16-6-7-16)19(10-20(28-23)15-4-5-15)24(32)27-18-8-2-14(3-9-18)12-31-13-17(25)11-26-31/h2-3,8-11,13,15-16H,4-7,12H2,1H3,(H,27,32) |
InChI Key |
VESUFOWNQUIJPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CN5C=C(C=N5)Br)C(=N1)C6CC6 |
Origin of Product |
United States |
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